Technical Guide: L-LEUCINE-N-T-BOC:H2O (1-13C)
Technical Guide: L-LEUCINE-N-T-BOC:H2O (1-13C)
Structural Dynamics, Synthetic Utility, and Isotopic Applications[1][2][3]
Executive Summary
L-LEUCINE-N-T-BOC:H2O (1-13C) is a high-purity, stable isotope-labeled amino acid derivative critical for advanced proteomics, structural biology, and pharmaceutical synthesis.[1][2][3] This compound features a Carbon-13 label at the C1 (carbonyl) position , an N-tert-butoxycarbonyl (Boc) protecting group for selective reactivity, and exists as a monohydrate to ensure crystalline stability.[1][2]
Its primary utility lies in Solid Phase Peptide Synthesis (SPPS) for generating isotopically enriched peptides and in Biomolecular NMR for backbone assignment (HNCO experiments), enabling precise determination of protein solution structures and dynamics.[1]
Part 1: Chemical Identity & Structural Analysis[1]
1.1 Core Specifications
This moiety serves as a "masked" building block.[1][2] The Boc group renders the amine inert to nucleophilic attack, while the C1-13C label acts as a non-perturbative probe for magnetic resonance.[1][2]
| Property | Specification |
| Chemical Name | N-(tert-Butoxycarbonyl)-L-leucine-1-13C monohydrate |
| Common Notation | Boc-Leu-OH-1-13C[1][2][4] · H2O |
| CAS Number (Labeled) | 201740-80-9 |
| CAS Number (Unlabeled) | 13139-15-6 |
| Molecular Formula | C₁₀¹³C₁H₂₁NO₄[1][2] · H₂O |
| Molecular Weight | ~250.30 g/mol (Labeled) |
| Isotopic Enrichment | 99 atom % 13C |
| Solubility | Soluble in DCM, Ethyl Acetate, DMF, Ethanol |
| Appearance | White to off-white crystalline powder |
1.2 Structural Visualization
The following diagram illustrates the molecular connectivity, highlighting the protected amine and the isotopically labeled carbonyl carbon.[1][5]
Figure 1: Structural deconstruction of Boc-Leu-OH-1-13C, emphasizing the C1 label used for NMR detection.[1][2]
Part 2: Strategic Utility in Proteomics & NMR[1]
The 1-13C label is not merely a tracer; it is a structural beacon.[1][2] In the context of drug development and structural biology, it serves two distinct high-value functions.
2.1 Biomolecular NMR: Backbone Assignment
In protein NMR, assigning the peptide backbone is the first step in structure determination.[1] The HNCO experiment is a standard triple-resonance technique that correlates the amide proton (HN) of residue i with the nitrogen (N) of residue i and the carbonyl carbon (CO) of the preceding residue i-1.[2]
-
Mechanism: By incorporating L-LEUCINE-N-T-BOC (1-13C) into a peptide, you introduce a specific 13C probe at the i-1 position relative to the next amino acid.[1][2]
-
Result: This allows for unambiguous connectivity mapping. If the Leucine is residue 5, its 13C-carbonyl signal will correlate with the amide of residue 6, confirming the sequence ...-Leu(5)-Xaa(6)-....[1][2]
2.2 Metabolic Flux Analysis
While less common for the Boc-protected form (which must be hydrolyzed first), the 1-13C label is ideal for tracing oxidative decarboxylation pathways.[1][2]
-
Pathway: Leucine degradation involves the branched-chain
-keto acid dehydrogenase complex.[1][2] -
Tracer Logic: The C1 carbon is released as
during this step.[1][2] Quantifying exhaled or dissolved bicarbonate via Mass Spectrometry provides a direct readout of metabolic flux.[1][2]
Part 3: Synthetic Methodology (Boc Chemistry)
The "N-T-BOC" designation dictates the synthetic strategy.[1][2] Unlike Fmoc chemistry (base-labile), Boc chemistry is acid-labile .[1][2] This requires a specific orthogonality scheme.
3.1 The Boc-SPPS Cycle
The synthesis of peptides using this reagent follows a repetitive cycle of coupling and deprotection.[1][2]
Figure 2: The Boc-SPPS reaction cycle. The 13C label remains integral to the peptide backbone throughout this process.[1]
3.2 Handling the Hydrate (:H2O)
The ":H2O" notation indicates this compound is a monohydrate.[1][2]
-
Stoichiometry: When calculating equivalents for coupling, you must account for the water molecule in the molecular weight (~250.30 g/mol vs ~232.28 g/mol anhydrous).[1] Failure to do so will result in a ~7% under-loading of the amino acid.[1][2]
-
Water Sensitivity: While Boc chemistry is generally robust, excess water can hydrolyze activated esters.[1][2] It is recommended to dry the solvent (DMF/DCM) or use a slight excess of coupling reagent to scavenge the crystal water if strictly anhydrous conditions are required (though usually negligible for standard SPPS).[2]
Part 4: Experimental Protocols
Protocol A: Standard Coupling in Solid Phase Synthesis
Objective: Incorporate 1-13C Leucine into a growing peptide chain on Merrifield resin.
-
Preparation:
-
Activation:
-
Coupling:
-
Washing:
Protocol B: Boc Deprotection (TFA Method)
Objective: Expose the amine for the next coupling step.[1][2]
-
Pre-wash:
-
Cleavage:
-
Neutralization (Critical):
Part 5: Quality Control & Storage[1]
To maintain the integrity of the isotopic label and the chemical purity:
-
Storage: Store at +2°C to +8°C (refrigerated). Keep the container tightly sealed to prevent hygroscopic clumping, although the hydrate form is relatively stable.[1]
-
Stability: The Boc group is thermally unstable above ~80°C and acid-sensitive.[1][2] Avoid exposure to HCl or TFA vapors during storage.[1][2]
-
Verification:
References
-
Sigma-Aldrich. Boc-Leu-OH-1-13C monohydrate Product Specification. Retrieved from [1][2]
-
Cambridge Isotope Laboratories. Stable Isotopes for Biomolecular NMR. Retrieved from
-
MedChemExpress. L-Leucine-13C Technical Data. Retrieved from
-
ChemicalBook. N-Boc-L-leucine Properties and NMR Spectra. Retrieved from
-
Eurisotop. Protected Amino Acids for Peptide Synthesis. Retrieved from
